molecular formula C8H6FIO2 B2379512 Methyl 2-fluoro-3-iodobenzoate CAS No. 1260830-14-5

Methyl 2-fluoro-3-iodobenzoate

Cat. No.: B2379512
CAS No.: 1260830-14-5
M. Wt: 280.037
InChI Key: KSWOUEDGSUJEEN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-iodobenzoate: is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-3-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

Major Products:

    Substitution: Formation of 2-fluoro-3-azidobenzoate, 2-fluoro-3-cyanobenzoate, etc.

    Reduction: Formation of 2-fluoro-3-iodobenzyl alcohol.

    Oxidation: Formation of 2-fluoro-3-iodobenzoic acid.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-iodobenzoate depends on its specific application. In chemical reactions, the fluorine and iodine atoms can participate in various interactions, influencing the reactivity and selectivity of the compound . The ester group can undergo hydrolysis, reduction, or oxidation, leading to different products depending on the reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 3-iodobenzoate
  • Methyl 2-chloro-3-iodobenzoate

Comparison: Methyl 2-fluoro-3-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom increases the electron-withdrawing effect, while the iodine atom provides a site for nucleophilic substitution.

Properties

IUPAC Name

methyl 2-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWOUEDGSUJEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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